molecular formula C19H14ClN3OS B2426883 9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-21-5

9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2426883
CAS RN: 899746-21-5
M. Wt: 367.85
InChI Key: SLFHGNARAIBYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activity

A study by Attaby et al. (2006) explored the synthesis of related heterocyclic compounds and evaluated their antiviral activity, including anti-HSV1 and anti-HAV-MBB activity. Similarly, Bondock et al. (2008) investigated new heterocycles for their antimicrobial properties.

Insecticidal Properties

The work by Fadda et al. (2017) and Soliman et al. (2020) focused on the synthesis of compounds with insecticidal efficacy against the cotton leafworm, Spodoptera littoralis.

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of similar heterocyclic compounds. Elsaman et al. (2013), for example, synthesized pyridinone derivatives for potential use in various applications.

Biochemical Impacts

The biochemical impacts of such compounds have been a subject of interest. Mabkhot et al. (2016) synthesized new derivatives incorporating a thiophene moiety and evaluated their antimicrobial activities.

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted molecular docking and in vitro screenings to determine the binding energies and potential pharmaceutical applications of related compounds.

properties

IUPAC Name

9-chloro-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-13-5-6-17-14(9-13)16-10-15(18-4-2-8-25-18)22-23(16)19(24-17)12-3-1-7-21-11-12/h1-9,11,16,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHGNARAIBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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